![molecular formula C13H12N4 B15365612 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1159825-49-6](/img/structure/B15365612.png)
6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic aromatic organic compound characterized by its triazolo[1,5-a]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method offers a rapid and efficient route to the desired compound[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions. This process involves the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate. The industrial production method ensures scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents.
Isoxazole derivatives: These compounds have an isoxazole ring instead of the triazolo ring.
Uniqueness: 6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1159825-49-6 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-9-3-2-4-10(7-9)11-5-6-12-15-13(14)16-17(12)8-11/h2-8H,1H3,(H2,14,16) |
InChI-Schlüssel |
WWQYUXNZOCQHLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN3C(=NC(=N3)N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


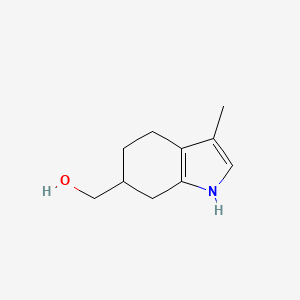
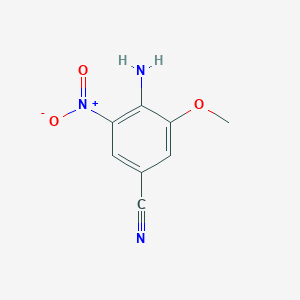

![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
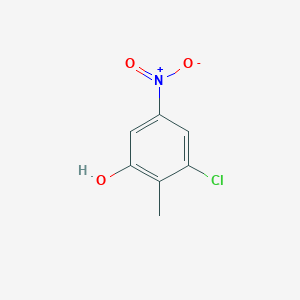
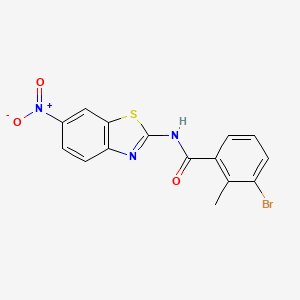
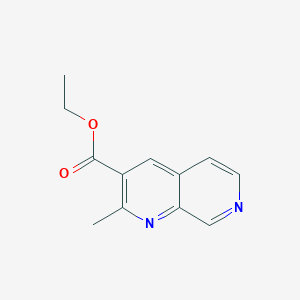
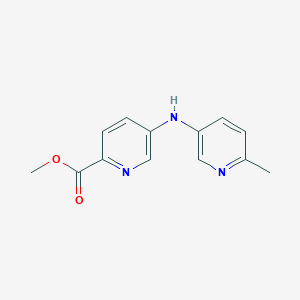

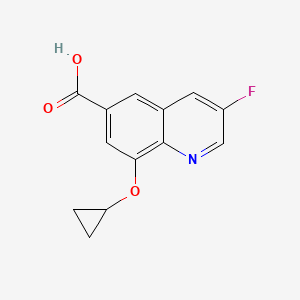
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)
